molecular formula C13H10BrN5O2S B2555652 N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 877630-65-4

N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No. B2555652
M. Wt: 380.22
InChI Key: PAUJUHDLJXTVRJ-UHFFFAOYSA-N
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Scientific Research Applications

Antitumor Activity

A study highlighted the synthesis of novel acetamide derivatives, including pyrrole, pyrrolopyrimidine, and other heterocyclic compounds, aiming to evaluate their antitumor activity. One compound showed effectiveness surpassing that of doxorubicin, a standard reference drug, suggesting promising antitumor capabilities (Alqasoumi et al., 2009).

Antimicrobial Evaluation

Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety showed potential as antimicrobial agents. This study explored various derivatives, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).

Electronic Structure Analysis

An exhaustive analysis on a pharmaceutically critical molecule with a similar structure involved quantum mechanical calculations and molecular docking. The findings indicated chemical reactivity and potential as an anti-amoebic agent, showcasing the importance of electronic structure in determining biological activity (Shukla & Yadava, 2020).

Synthesis of Novel Compounds

Several studies focused on synthesizing novel compounds with potential biological activities. For instance, coordination complexes of pyrazole-acetamide derivatives were synthesized and characterized, revealing significant antioxidant activity (Chkirate et al., 2019). Another study synthesized dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, showing potent inhibitory activities, which could be beneficial in cancer treatment (Gangjee et al., 2008).

Safety And Hazards

The safety and hazards of this compound are not available.


Future Directions

The future directions of research on this compound are not available.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O2S/c14-7-1-3-8(4-2-7)16-10(20)6-22-13-17-11-9(5-15-19-11)12(21)18-13/h1-5H,6H2,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJUHDLJXTVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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